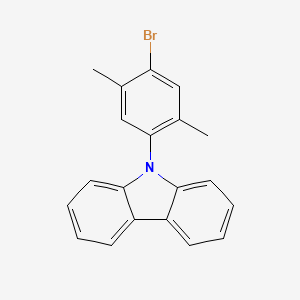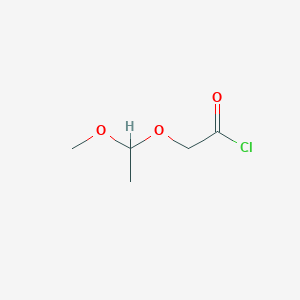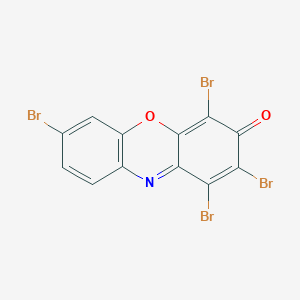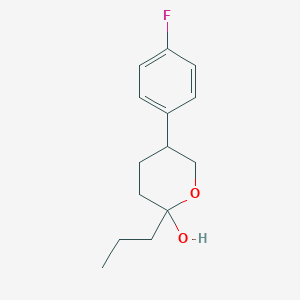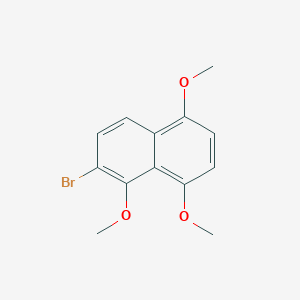![molecular formula C12H8BrN5O4 B14198636 4-[(E)-(2-Bromo-4,6-dinitrophenyl)diazenyl]aniline CAS No. 921754-20-3](/img/structure/B14198636.png)
4-[(E)-(2-Bromo-4,6-dinitrophenyl)diazenyl]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(E)-(2-Bromo-4,6-dinitrophenyl)diazenyl]aniline is an azo dye compound characterized by the presence of an azo group (-N=N-) linking two aromatic rings. This compound is notable for its vibrant color and is used in various applications, including dyeing textiles and as a pH indicator in laboratories. The presence of bromine and nitro groups in its structure enhances its chemical reactivity and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-(2-Bromo-4,6-dinitrophenyl)diazenyl]aniline typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 2-bromo-4,6-dinitroaniline to form the corresponding diazonium salt. This intermediate is then coupled with aniline under controlled conditions to yield the target azo compound. The reaction is usually carried out in an acidic medium, often using hydrochloric acid, and at low temperatures to maintain the stability of the diazonium salt.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors to control temperature and pH precisely. The raw materials are added in a specific sequence to ensure high yield and purity. The final product is then purified through recrystallization or chromatography to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(E)-(2-Bromo-4,6-dinitrophenyl)diazenyl]aniline undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents like tin(II) chloride or hydrogen in the presence of a catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions or alkoxide ions, under basic conditions.
Oxidation: The compound can be oxidized to form quinonoid structures, which are often more reactive.
Common Reagents and Conditions
Reducing Agents: Tin(II) chloride, hydrogen gas with a palladium catalyst.
Substitution Reagents: Sodium hydroxide, potassium tert-butoxide.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Major Products Formed
Reduction: 4-[(E)-(2-Amino-4,6-dinitrophenyl)diazenyl]aniline.
Substitution: 4-[(E)-(2-Hydroxy-4,6-dinitrophenyl)diazenyl]aniline.
Oxidation: Quinonoid derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
4-[(E)-(2-Bromo-4,6-dinitrophenyl)diazenyl]aniline has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of other complex organic compounds.
Biology: Employed as a staining agent for biological tissues, helping to visualize cellular components under a microscope.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the dyeing of textiles, providing vibrant and long-lasting colors. It is also used in the manufacturing of colored plastics and inks.
Wirkmechanismus
The mechanism of action of 4-[(E)-(2-Bromo-4,6-dinitrophenyl)diazenyl]aniline involves its interaction with various molecular targets. The azo group (-N=N-) can undergo cleavage under certain conditions, releasing reactive intermediates that can interact with cellular components. The bromine and nitro groups enhance the compound’s ability to form stable complexes with proteins and nucleic acids, affecting their function. This interaction can lead to changes in cellular processes, making the compound useful in biological staining and drug delivery applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-[(E)-(2-Chloro-4,6-dinitrophenyl)diazenyl]aniline: Similar structure but with a chlorine atom instead of bromine. It has comparable chemical reactivity but different physical properties.
4-[(E)-(2-Fluoro-4,6-dinitrophenyl)diazenyl]aniline: Contains a fluorine atom, leading to different reactivity and stability.
4-[(E)-(2-Iodo-4,6-dinitrophenyl)diazenyl]aniline:
Uniqueness
4-[(E)-(2-Bromo-4,6-dinitrophenyl)diazenyl]aniline is unique due to the presence of the bromine atom, which enhances its reactivity compared to its chlorine and fluorine analogs. The bromine atom also influences the compound’s physical properties, such as solubility and melting point, making it suitable for specific industrial applications.
Eigenschaften
CAS-Nummer |
921754-20-3 |
|---|---|
Molekularformel |
C12H8BrN5O4 |
Molekulargewicht |
366.13 g/mol |
IUPAC-Name |
4-[(2-bromo-4,6-dinitrophenyl)diazenyl]aniline |
InChI |
InChI=1S/C12H8BrN5O4/c13-10-5-9(17(19)20)6-11(18(21)22)12(10)16-15-8-3-1-7(14)2-4-8/h1-6H,14H2 |
InChI-Schlüssel |
AZEHNIFUVMZLIB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1N)N=NC2=C(C=C(C=C2Br)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{[6-(3-Fluorophenyl)pyridin-2-yl]methyl}cyclopropanecarboxamide](/img/structure/B14198562.png)
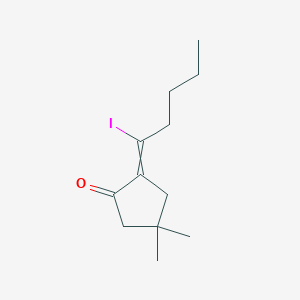
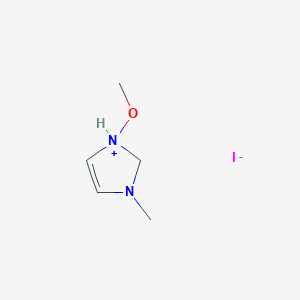
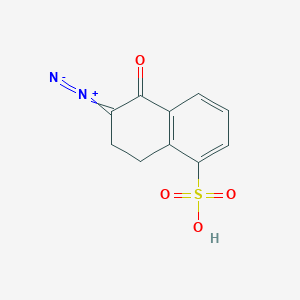
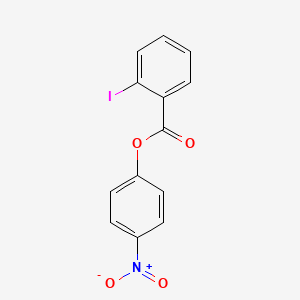
![N-[3-(benzenesulfonyl)pyridin-4-yl]methanesulfonamide](/img/structure/B14198610.png)
